1,2-Dilinoleoylglycerol-d5
Description
Properties
Molecular Formula |
C₃₉H₆₃D₅O₅ |
|---|---|
Molecular Weight |
621.99 |
Synonyms |
(9Z,12Z)-9,12-Octadecadienoic Acid 1,1’-[1-(Hydroxymethyl)-1,2-ethanediyl]ester-d5; 1,2-Dilinolein-d5 |
Origin of Product |
United States |
Significance of Deuterated Lipid Probes in Contemporary Biochemistry and Cell Biology Research
Deuterated lipid probes are instrumental in modern biochemical and cell biological research for their ability to act as tracers without significantly altering the molecule's fundamental chemical properties. medchemexpress.eumedchemexpress.eu The substitution of hydrogen with deuterium (B1214612), a stable isotope, creates a molecule that is biochemically indistinguishable from its natural counterpart but can be readily detected and quantified using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. libretexts.orgnih.gov This allows for the precise tracking of metabolic fates, including synthesis, transport, and degradation, of specific lipid species within a complex biological environment. nih.govresearchgate.net
The use of these probes provides a dynamic view of lipid metabolism, moving beyond static snapshots of lipid composition. researchgate.net Researchers can investigate the kinetics of lipid synthesis and turnover, offering insights into the regulation of metabolic pathways in both healthy and diseased states. researchgate.net For instance, deuterated probes have been pivotal in studying membrane fluidity, lipid-protein interactions, and the formation of lipid domains, such as lipid rafts. libretexts.orgrsc.org The subtle yet detectable mass shift imparted by deuterium enables the differentiation of the labeled probe from the endogenous pool of the same lipid, a critical advantage for quantitative studies. medchemexpress.eu
Historical Context and Evolution of Stable Isotope Tracing in Lipidomics and Metabolomics
The use of stable isotopes as tracers in life sciences has a rich history, with their application in metabolic studies steadily increasing since the mid-20th century. nih.gov Initially, radioactive isotopes were more common, but stable isotopes have gained prominence due to their safety and the advanced analytical techniques that can be paired with them. nih.govnih.gov The evolution of mass spectrometry, in particular, has been a driving force behind the expanded use of stable isotopes in lipidomics and metabolomics. nih.govbiorxiv.org
Early applications focused on tracing the general flow of metabolites. However, with the advent of high-resolution mass spectrometry and sophisticated analytical methods like liquid chromatography-mass spectrometry (LC-MS), it is now possible to conduct detailed "dynamic lipidomics" or "fluxomics" studies. researchgate.netbiorxiv.org These approaches allow for the comprehensive mapping of metabolic reaction rates and the elucidation of complex lipid networks. researchgate.netacs.org The development of a wide array of stable isotope-labeled precursors, including deuterated fatty acids and headgroups, has further empowered researchers to investigate specific pathways with high precision. nih.gov
Rationale for Employing 1,2 Dilinoleoylglycerol D5 As a Mechanistic Tool
Strategies for Site-Specific Deuterium Incorporation into the Glycerol Backbone
The synthesis of this compound begins with the critical step of incorporating deuterium into the glycerol backbone. The "d5" designation indicates that the five non-exchangeable hydrogen atoms on the glycerol skeleton have been replaced with deuterium. americanchemicalsuppliers.com This site-specific labeling is crucial for its use as an internal standard in mass spectrometry-based lipidomics and for neutron scattering studies, where the contrast between deuterated and non-deuterated components is exploited. rsc.orgnih.govosti.gov
Several strategies exist for producing deuterated glycerol. One common method involves the chemical reduction of a suitable precursor with a deuterated reducing agent. For instance, (S)-PA 824-d5 has been synthesized using this approach. medchemexpress.com However, for complete backbone deuteration, biosynthetic and microbial methods are often more effective. rsc.orgnih.gov Genetically engineered strains of microorganisms, such as Escherichia coli and the yeast Pichia pastoris, can be cultured in media containing D₂O and a deuterated carbon source. nih.govresearchgate.net By providing deuterated glycerol directly or by using a precursor like methanol-d₄, it is possible to produce a fully backbone-deuterated solketal, a protected form of glycerol, which serves as a key intermediate for further synthesis. rsc.org These biosynthetic approaches can achieve very high degrees of deuteration, which is essential for the quality of the final product. nih.gov
Another approach is the hydrothermal H/D exchange reaction, which uses a catalyst like platinum metal to exchange hydrogen for deuterium on precursor molecules. researchgate.neteuropa.eu While effective for saturating molecules with deuterium, achieving site-specificity on a molecule like glycerol can be challenging and often requires a combination of chemical and enzymatic steps. acs.org
Chemoenzymatic Synthesis of this compound and its Regioisomers
Once a deuterated glycerol synthon (such as glycerol-d5 or a protected version like (1,1,2,3,3-²H₅)solketal) is obtained, the subsequent steps involve the regioselective attachment of linoleic acid chains to form the diacylglycerol. rsc.org Chemoenzymatic synthesis is a powerful and widely used strategy for this purpose, as it combines the efficiency of chemical reactions with the high specificity of biocatalysts. acs.orgmdpi.com
The general chemoenzymatic process for synthesizing this compound can be outlined as follows:
Protection: The sn-3 hydroxyl group of the glycerol-d5 backbone is protected. A common protecting group is the p-methoxybenzyl (PMB) ether. mdpi.com This ensures that the subsequent acylation reactions occur at the desired sn-1 and sn-2 positions.
Enzymatic Acylation: Immobilized lipases are used for their high regioselectivity. Candida antarctica lipase (B570770) B (CAL-B) is frequently employed to catalyze the esterification of fatty acids to the glycerol backbone. mdpi.comskemman.is In a stepwise process, linoleic acid is first attached to the sn-1 position and then to the sn-2 position.
Deprotection: The protecting group on the sn-3 position is removed to yield the final this compound. mdpi.com
This methodology also allows for the synthesis of the regioisomer, 1,3-Dilinoleoylglycerol-d5. By altering the protection strategy and the order of enzymatic reactions, the linoleoyl groups can be directed to the sn-1 and sn-3 positions. The separation and identification of these regioisomers are important, as their biological activities and physical properties can differ. researchgate.netcsic.es High-performance liquid chromatography (HPLC) is a common technique used to separate 1,2- and 1,3-diacylglycerol isomers. csic.es
Considerations for Isotopic Purity and Chemical Yield in this compound Preparation
The utility of this compound as an internal standard or a biophysical probe is highly dependent on its isotopic and chemical purity.
Isotopic Purity: High isotopic enrichment is paramount. The goal is to have the d5 isotopologue represent the vast majority of the molecules in the sample. Microbial and biosynthetic methods have been reported to achieve high levels of deuterium incorporation, sometimes exceeding 95-98%. rsc.orgeuropa.eu The isotopic purity is typically assessed using mass spectrometry, which can distinguish between molecules with different numbers of deuterium atoms, and by molecular rotational resonance (MRR) spectroscopy, which can provide accurate measurements of site-specific deuteration levels. rsc.org
| Parameter | Importance | Method of Assessment | Typical Target |
| Isotopic Purity | Ensures accurate quantification in tracer experiments and proper contrast in neutron scattering. | Mass Spectrometry, NMR Spectroscopy, Molecular Rotational Resonance (MRR) Spectroscopy rsc.org | >98% Deuterium Incorporation europa.eu |
| Chemical Purity | Prevents interference from regioisomers or other contaminants in analytical and biological assays. | HPLC, Gas Chromatography (GC), NMR Spectroscopy acs.orgcsic.es | >96% acs.org |
| Chemical Yield | Determines the efficiency and cost-effectiveness of the synthesis. | Gravimetric analysis, Chromatographic quantification | As high as possible; varies greatly by step. |
Production Scale-Up and Quality Control in Deuterated Lipid Synthesis
Transitioning the synthesis of this compound from a laboratory-scale preparation to a larger, multi-gram scale presents several challenges. europa.eu The cost of deuterated starting materials (like D₂O and deuterated glycerol) and specialized reagents can be substantial. rsc.orgtandfonline.com Furthermore, enzymatic reactions can be difficult to scale up while maintaining high selectivity and yield.
Scale-Up Considerations:
Bioreactors: For biosynthetic approaches, scaling up involves moving from shake flasks to larger, controlled bioreactors to produce the deuterated glycerol precursor. rsc.org
Catalyst/Enzyme Stability: The stability and reusability of catalysts (e.g., Pt/C for H/D exchange) or immobilized enzymes (e.g., lipases) are critical for cost-effective, large-scale production. europa.euresearchgate.net
Purification: Chromatographic purification methods used in the lab may become bottlenecks at a larger scale, necessitating the development of more efficient purification strategies like crystallization or alternative chromatographic techniques.
Quality Control: Rigorous quality control is essential at all stages of production.
Intermediate Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to verify the structure and purity of intermediates at each step. mdpi.comdss.go.th
Final Product Characterization: The final this compound product must be thoroughly characterized to confirm its identity, chemical purity, and isotopic enrichment. This involves a suite of analytical techniques:
¹H and ¹³C NMR to confirm the chemical structure and the absence of proton signals from the deuterated glycerol backbone. dss.go.thresearchgate.net
Mass Spectrometry to confirm the molecular weight and determine the isotopic distribution. osti.gov
HPLC to confirm chemical purity and quantify any regioisomeric impurities. csic.es
The development of robust and scalable synthetic routes, coupled with stringent quality control, is crucial for making high-purity deuterated lipids like this compound available for advanced scientific research. europa.euacs.org
Mass Spectrometry (MS) Platforms for this compound Detection and Quantification
Mass spectrometry (MS) is a cornerstone technique for the analysis of glycerolipids like this compound due to its high sensitivity and specificity. dss.go.thnih.gov When coupled with chromatographic separation, MS allows for the identification and quantification of individual lipid molecular species, even within complex mixtures. nih.govacs.org The use of deuterated standards, such as this compound, which contains five deuterium atoms on the glycerol backbone, is a well-established method to ensure accurate quantification by correcting for analyte loss during sample processing and for variations in ionization efficiency. lipidmaps.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Molecular Species Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant platform for comprehensive lipid analysis. nih.govacs.orgacs.org This technique first separates the complex lipid extract into its constituent components before they are introduced into the mass spectrometer for detection. The ability of LC to separate isomers and isobars (molecules with the same mass but different structures) is critical for accurate lipid profiling. nih.gov In the context of this compound, it is used as an internal standard that co-elutes with the endogenous 1,2-Dilinoleoylglycerol, enabling precise quantification by comparing the signal intensities of the labeled and unlabeled species. lcms.cz
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for separating diacylglycerol (DAG) molecular species based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains. nih.gov This technique is particularly valuable for resolving regioisomers, such as 1,2- and 1,3-DAGs. researchgate.netoup.com In RP-HPLC, a non-polar stationary phase (like C18 or C30) is used with a polar mobile phase, typically a mixture of solvents like acetonitrile, acetone, or isopropanol. oup.comau.dk Molecules with longer, more saturated acyl chains are more hydrophobic and are retained longer on the column. researchgate.net The separation of DAG isomers, including the resolution of 1,2- and 1,3-dilinolein, can be achieved using an isocratic mobile phase of 100% acetonitrile. oup.com The ability to separate these isomers is crucial as their biological roles and metabolic origins can differ significantly.
Table 1: Representative RP-HPLC Conditions for Diacylglycerol Analysis
| Parameter | Condition | Reference |
| Column | C18 (Octadecylsilyl) | oup.comresearchgate.net |
| Mobile Phase | Isocratic 100% Acetonitrile | oup.com |
| Flow Rate | 1.1 mL/min | oup.com |
| Detection | UV at 205 nm or Mass Spectrometry | oup.com |
Normal-phase HPLC (NP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are techniques that separate lipids based on the polarity of their head groups. lcms.czresearchgate.net In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase, which allows for the separation of lipid classes. researchgate.netnih.govmdpi.com Diacylglycerols, being neutral lipids, can be effectively separated from more polar lipids like phospholipids and less polar lipids like triacylglycerols and cholesterol esters. aocs.org However, NP-HPLC can sometimes face challenges with reproducibility and compatibility with mass spectrometry due to the use of non-aqueous solvents. researchgate.net
HILIC has emerged as a popular alternative, offering class-specific separation using reverse-phase compatible solvents, which are more amenable to MS detection. lcms.czresearchgate.netnih.gov HILIC is particularly effective for separating polar lipid classes but can also be integrated into methods that analyze non-polar lipids. nih.govrsc.org In a HILIC setup, the internal standard, this compound, would co-elute with the entire class of diacylglycerols, providing a single point of reference for the quantification of all DAG species within that class. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Glycerolipid Analysis
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for glycerolipid analysis, though it typically requires a derivatization step to increase the volatility and thermal stability of the analytes. nih.govau.dknumberanalytics.com For diacylglycerols, this often involves converting the free hydroxyl group into a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether or an acetyl ester. numberanalytics.commdpi.com Following derivatization, GC separates the components based on their boiling points and polarity before they enter the mass spectrometer. mdpi.com
While GC-MS provides excellent chromatographic resolution and detailed structural information from fragmentation patterns, it has limitations. nih.govnumberanalytics.com The derivatization process adds an extra step to sample preparation, and the high temperatures used in the GC inlet can potentially cause degradation. nih.gov Furthermore, GC-MS analysis often focuses on the fatty acid composition after hydrolysis rather than the intact glycerolipid structure, which means information about the specific molecular species is lost. nih.gov For these reasons, LC-MS is often the preferred method for the analysis of intact diacylglycerols.
Table 2: Common Derivatization Methods for GC-MS Lipid Analysis
| Derivatization Method | Reaction Target | Application | Reference |
| Silylation (e.g., with BSTFA) | Hydroxyl groups (-OH) | Sterols, Glycerolipids | au.dknumberanalytics.com |
| Acetylation (e.g., with acetic anhydride) | Hydroxyl groups (-OH) | Glycerolipids | numberanalytics.commdpi.com |
| Methylation (e.g., to FAMEs) | Carboxyl groups (-COOH) | Fatty Acid Analysis | numberanalytics.com |
Tandem Mass Spectrometry (MS/MS) Approaches for this compound
Tandem mass spectrometry (MS/MS or MS²) is an advanced technique that involves multiple stages of mass analysis, greatly enhancing specificity and enabling detailed structural elucidation. wikipedia.org In a typical MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are analyzed in the second mass analyzer. wikipedia.org
For this compound, the precursor ion would be its ammonium (B1175870) adduct, [M+NH₄]⁺. Fragmentation of this ion typically results in the neutral loss of one of the linoleoyl fatty acid chains along with the ammonia (B1221849), providing a characteristic product ion that confirms the identity of the molecule. This process is fundamental for distinguishing it from other co-eluting lipids and for its use in targeted quantification methods. dss.go.th
Selected Reaction Monitoring (SRM) and its extension, Multiple Reaction Monitoring (MRM), are highly specific and sensitive tandem mass spectrometry techniques used for targeted quantification. nih.govmdpi.com These methods are considered the gold standard for absolute quantification in complex matrices. mdpi.com Instead of scanning a full range of masses, the mass spectrometer is set to monitor only a few specific precursor-to-product ion transitions. nih.govresearchgate.net
For the quantitative analysis of 1,2-dilinoleoylglycerol, one or more MRM transitions for the endogenous compound are monitored alongside a specific transition for the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the precise concentration of the endogenous lipid. nih.govmdpi.com This approach effectively corrects for any variability in sample handling, chromatography, and ionization, leading to highly accurate and reproducible results. mdpi.com The high specificity of MRM significantly reduces chemical noise, thereby improving the limits of detection. nih.govmdpi.com
Table 3: Illustrative MRM Transitions for Dilinoleoylglycerol Analysis
| Compound | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) [M+H-RCOOH]⁺ | Description |
| 1,2-Dilinoleoylglycerol | 634.6 | 353.3 | Transition for endogenous analyte |
| This compound | 639.6 | 358.3 | Transition for deuterated internal standard |
Note: The m/z values are illustrative and based on the neutral loss of one linoleic acid (C18:2, MW ≈ 280.4) from the ammonium adduct. Actual values may vary slightly based on instrumentation and exact mass calculations.
Precursor Ion and Neutral Loss Scanning for Diacylglycerol Class Analysis
Tandem mass spectrometry (MS/MS) techniques, specifically precursor ion and neutral loss scanning, are powerful tools for the class-specific analysis of diacylglycerols from complex lipid extracts. waters.comsciex.com These methods allow for the selective detection of all molecules within a sample that share a common structural feature, which, for DAGs, is often a specific fatty acyl chain.
In neutral loss scanning, the mass spectrometer is set to detect all precursor ions that lose a specific neutral fragment upon collision-induced dissociation (CID). enovatia.com For the analysis of diacylglycerols like this compound, which are often analyzed as their ammoniated adducts ([M+NH₄]⁺), a common strategy is to scan for the neutral loss of a fatty acid plus ammonia (RCOOH + NH₃). nih.govnih.govlipidmaps.org When analyzing a sample containing this compound, a neutral loss scan for linoleic acid (C18:2) would specifically identify this standard, as well as any endogenous dilinoleoylglycerol. Since the deuterium labels are on the glycerol backbone, the mass of the neutral fragment lost is identical to that of the non-labeled compound, simplifying the identification process. nih.gov
Conversely, precursor ion scanning identifies all parent ions that produce a specific charged fragment ion. waters.comsciex.com For certain derivatized DAGs or under specific fragmentation conditions, a characteristic fragment ion can be used to screen for the entire class. For example, a method using thiol-ene click chemistry to tag unsaturated DAGs established a neutral loss scan based on a characteristic 95 Da loss for sensitive detection. acs.org While not a precursor ion scan, this illustrates the principle of using characteristic fragmentation to profile a lipid class. The combination of multiple precursor and neutral loss scans can provide a comprehensive profile of the DAGs present in a sample. mpi-cbg.denih.gov
| Scan Mode | Principle | Application to this compound | Expected Result |
| Neutral Loss Scan | Detects all precursor ions that lose a common neutral fragment. | Scan for the neutral loss of linoleic acid + NH₃ from the [M+NH₄]⁺ ion. | A peak corresponding to the m/z of the [M+NH₄]⁺ of this compound. |
| Precursor Ion Scan | Detects all precursor ions that produce a common charged fragment. | Scan for precursors of a fragment ion specific to the diacylglycerol backbone. | A peak corresponding to the m/z of the [M+NH₄]⁺ of this compound. |
This table summarizes the application of precursor and neutral loss scanning modes for the analysis of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Isotopic Signature Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unequivocal identification of lipid species by providing highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of an analyte, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).
For this compound, HRMS serves two primary functions. First, it confirms the identity of the compound by matching its measured accurate mass to the theoretical calculated mass. Second, it verifies the isotopic signature, confirming the presence and number of deuterium atoms. The five deuterium atoms in this compound increase its monoisotopic mass by 5.0315 Da compared to its non-labeled counterpart (5 x mass of ²H - 5 x mass of ¹H). HRMS instruments can easily resolve this mass difference and confirm the resulting isotopic pattern, which is crucial for its validation as a reliable internal standard. nih.gov This capability is essential for distinguishing the deuterated standard from the naturally occurring isotopologues of the endogenous lipid. mdpi.com
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
| 1,2-Dilinoleoylglycerol | C₄₁H₇₂O₄ | 616.5431 |
| This compound | C₄₁H₆₇D₅O₄ | 621.5746 |
This table compares the theoretical exact masses of 1,2-Dilinoleoylglycerol and its d5-labeled isotopologue, highlighting the mass shift measured by HRMS.
Shotgun Lipidomics and Direct Infusion MS for Comprehensive Profiling of Deuterated Lipids
Shotgun lipidomics is a high-throughput strategy that involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. aocs.orgnih.gov This approach relies on the power of MS/MS to identify and quantify hundreds of lipid species in a single analysis. jove.com The use of deuterated internal standards, such as this compound, is fundamental to this technique for achieving accurate quantification. nih.govcaymanchem.com
In a typical shotgun lipidomics experiment, a known amount of this compound is added to a biological sample before lipid extraction. lipidmaps.org The extract is then directly infused into the mass spectrometer. Quantification is achieved by comparing the signal intensity of an endogenous diacylglycerol species with the signal intensity of the co-infused this compound standard. nih.gov This ratiometric approach corrects for variations in ionization efficiency and other matrix effects, which can be significant in direct infusion analysis. sciex.com
Different lipid classes are analyzed using specific MS/MS scan modes (e.g., precursor or neutral loss scans) tailored to their unique fragmentation patterns. nih.gov For diacylglycerols, a series of neutral loss scans for common fatty acids can be performed to build a comprehensive profile of all detectable DAG species within the sample. nih.govaocs.org The high speed of shotgun analysis makes it ideal for large-scale studies requiring the profiling of many samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for detailed structural elucidation of molecules. mdpi.com While mass spectrometry excels at identification and quantification based on mass-to-charge ratios, NMR provides definitive information about the chemical structure and the specific location of atoms within a molecule. For isotopically labeled compounds like this compound, NMR is crucial for verifying the exact position of the deuterium labels.
Specifically, Deuterium (²H) NMR spectroscopy is employed to study deuterated lipids. rero.ch The deuterium nucleus has a quadrupole moment, and its NMR spectrum is highly sensitive to the local molecular environment and orientation. acs.org For this compound, the deuterium atoms are located on the glycerol backbone. A ²H NMR spectrum would confirm this localization, showing signals characteristic of deuterons attached to the specific glycerol carbons, and demonstrating the absence of deuterium on the linoleoyl chains. core.ac.uk This verification is critical, as the stability and non-exchangeable nature of the labels are prerequisites for a robust internal standard. mdpi.com The technique provides essential quality control, ensuring that the deuterium atoms have not scrambled to other positions during synthesis or storage. rero.chnih.gov
Method Validation, Reproducibility, and Inter-Laboratory Harmonization in Deuterated Lipidomics
The reliability and comparability of lipidomics data across different studies and laboratories are paramount. This requires rigorous method validation, demonstrated reproducibility, and efforts toward inter-laboratory harmonization. duke.eduupce.cz The use of well-characterized, stable isotope-labeled internal standards like this compound is a cornerstone of these efforts. nih.govsigmaaldrich.com
Method validation in quantitative lipidomics involves assessing several key parameters, guided by principles similar to those outlined in the FDA's Bioanalytical Method Validation Guidance. nih.gov These parameters ensure the analytical method is accurate, precise, and robust.
| Validation Parameter | Description | Importance for this compound Analysis |
| Linearity & Range | The range over which the response is directly proportional to the analyte concentration. | Establishes the quantitative range for DAGs using the d5-standard. nih.gov |
| Accuracy | Closeness of the measured value to the true value. | Assessed using quality control samples spiked with known amounts of standard. |
| Precision | Agreement between replicate measurements (intra- and inter-assay variability). | Ensures the quantification method provides consistent results over time. upce.cz |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | HRMS and MS/MS scans provide high selectivity for the d5-standard. |
| Matrix Effect | The influence of co-eluting, co-infused sample components on analyte ionization. | The d5-standard co-elutes/is co-infused and experiences similar matrix effects as the analyte, allowing for correction. upce.cz |
| Recovery | The efficiency of the analyte extraction process from the sample matrix. | The d5-standard is spiked before extraction to accurately measure and correct for extraction losses. nih.gov |
| Stability | Chemical stability of the analyte in the matrix under various conditions (freeze-thaw, storage). | Confirms that the d5-standard and endogenous DAGs do not degrade during sample handling and storage. mdpi.com |
This table outlines key parameters for the validation of analytical methods using this compound.
Research Paradigms and Experimental Designs Utilizing 1,2 Dilinoleoylglycerol D5
In Vitro Cellular Models for Investigating Diacylglycerol Metabolism
In vitro cell culture systems provide a controlled environment to dissect the specific metabolic fates of DAG. By introducing 1,2-Dilinoleoylglycerol-d5 to cultured cells, researchers can trace its journey through various biosynthetic and catabolic pathways.
Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions within a biological system. nih.gov Stable isotope tracers are fundamental to MFA, as they allow for the tracking of atoms through metabolic networks. nih.govnih.gov In this context, this compound is introduced into cell culture media. After uptake by the cells, the d5-labeled glycerol (B35011) backbone can be traced into downstream lipid species.
By measuring the rate of incorporation of the deuterium (B1214612) label into various glycerolipids over time, researchers can calculate the flux, or rate of synthesis, through specific pathways. For example, the appearance of d5-labeled triacylglycerols (TAGs) or d5-labeled phosphatidylcholine (PC) indicates the activity of pathways responsible for energy storage and membrane synthesis, respectively. This approach is crucial for understanding how cellular metabolism is reprogrammed in various physiological states or in diseases like cancer. creative-proteomics.com
Table 1: Example of a Stable Isotope Labeling Experimental Design for Metabolic Flux Analysis
| Parameter | Description |
| Cell Line | Human Hepatocyte Carcinoma (e.g., HepG2), chosen for active lipid metabolism. |
| Tracer | This compound complexed with bovine serum albumin (BSA) for delivery into culture media. |
| Experimental Conditions | Cells are cultured under standard conditions and then switched to media containing the d5 tracer for various time points (e.g., 0, 2, 6, 12, 24 hours). |
| Sample Collection | At each time point, cells are harvested, and lipids are extracted. |
| Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate lipid classes and quantify the abundance of d5-labeled and unlabeled (d0) lipid species. |
| Data Analysis | The ratio of labeled to unlabeled lipids is used to calculate the fractional contribution of the exogenous DAG to various lipid pools, providing a measure of metabolic flux. |
This compound can be employed as a substrate to directly measure the activity of specific enzymes involved in glycerolipid metabolism. nih.gov In these assays, the labeled substrate is incubated with cell lysates, purified enzymes, or isolated organelles. The formation of a specific d5-labeled product is then monitored by mass spectrometry, providing a highly sensitive and specific measure of enzyme activity.
For instance, the activity of diacylglycerol kinase (DGK) can be quantified by measuring the production of d5-labeled phosphatidic acid (PA). Similarly, the activity of diacylglycerol acyltransferase (DGAT) can be determined by the rate of formation of d5-labeled triacylglycerol. This method avoids the use of radioactive materials and allows for the precise identification of the reaction product. nih.gov
Table 2: Enzymes in Glycerolipid Metabolism Assayed Using this compound
| Enzyme | Abbreviation | Reaction Catalyzed | d5-Labeled Product Measured |
| Diacylglycerol Kinase | DGK | 1,2-Diacylglycerol + ATP → Phosphatidic Acid + ADP | 1,2-Dilinoleoyl-sn-glycero-3-phosphate-d5 |
| Diacylglycerol Acyltransferase | DGAT | 1,2-Diacylglycerol + Acyl-CoA → Triacylglycerol + CoA-SH | 1,2-Dilinoleoyl-3-acyl-glycerol-d5 |
| Choline Phosphotransferase | CPT | 1,2-Diacylglycerol + CDP-choline → Phosphatidylcholine + CMP | 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine-d5 |
| Ethanolamine Phosphotransferase | EPT | 1,2-Diacylglycerol + CDP-ethanolamine → Phosphatidylethanolamine + CMP | 1,2-Dilinoleoyl-sn-glycero-3-phosphoethanolamine-d5 |
In Vivo Studies in Animal Models for Systemic Lipid Metabolism and Organelle Function
Animal models are essential for understanding how lipid metabolism is regulated at the systemic level. nih.govijper.org Administering this compound to animals, such as mice or rats, allows researchers to trace the absorption, distribution, and metabolic conversion of dietary or circulating DAG throughout the body. isotope.com
Following administration, tissue and plasma samples can be collected at different time points. Analysis of these samples reveals the rate at which the d5-label appears in the lipid pools of various organs, such as the liver, adipose tissue, heart, and brain. This provides insights into inter-organ lipid trafficking and the specific metabolic roles of different tissues. For example, this approach can be used to study how dyslipidemia affects the partitioning of lipids between storage (adipose tissue) and oxidative (muscle) tissues. These methods can also be applied to investigate lipid metabolism within subcellular compartments, such as mitochondria and the endoplasmic reticulum, by isolating these organelles after in vivo labeling. nsf.gov
Integration of this compound Tracing with Multi-Omics Data (e.g., Metabolomics, Proteomics)
The integration of data from different "omics" platforms provides a more holistic view of biological systems. mdpi.com Tracing experiments with this compound (a metabolomics approach) can be powerfully combined with proteomics, which measures the abundance of thousands of proteins. mdpi.comnih.gov
In such an integrated experiment, an animal model or cell culture system is treated with the d5 tracer. After a set period, samples are analyzed for both their d5-labeled lipid profiles (metabolomics) and their total protein expression (proteomics). By correlating the metabolic flux through a specific pathway with the expression levels of enzymes in that pathway, researchers can identify key regulatory proteins. For instance, an increased flux of d5-DAG into d5-triacylglycerol that correlates with the upregulation of a specific DGAT isoform would provide strong evidence for that enzyme's critical role in TAG synthesis under the tested conditions. researchgate.net
Table 3: Hypothetical Integrated Multi-Omics Findings
| Observation from d5-Tracer (Metabolomics) | Correlated Finding (Proteomics) | Biological Interpretation |
| Increased conversion of this compound to d5-Phosphatidylcholine in liver tissue. | Upregulation of Choline Phosphotransferase 1 (CPT1) protein expression. | CPT1 is a key enzyme driving the synthesis of phosphatidylcholine from diacylglycerol in the liver. |
| Decreased flux of this compound into d5-Triacylglycerol in adipose tissue. | Downregulation of Diacylglycerol Acyltransferase 2 (DGAT2) protein expression. | DGAT2 is a primary driver of triglyceride storage in adipocytes. |
| Accumulation of this compound in cardiac muscle. | Decreased expression of Diacylglycerol Lipase (B570770) (DAGL) protein. | Reduced breakdown of diacylglycerol in the heart may be linked to lower DAGL activity. |
Development of Analytical Assays for Lipidomics Based on Deuterated Standards
Lipidomics aims to identify and quantify the complete set of lipids (the lipidome) in a biological sample. nih.gov A major challenge in lipidomics is the accurate quantification of individual lipid species due to variations during sample preparation and analysis by mass spectrometry. nih.gov
Deuterated lipids, such as this compound, are ideal internal standards to overcome this challenge. researchgate.net An internal standard is a compound that is chemically very similar to the analyte of interest but can be distinguished by the analytical instrument. This compound is chemically identical to its endogenous counterpart but has a higher mass (+5 Da) due to the deuterium atoms.
A known amount of the deuterated standard is added to a sample at the very beginning of the extraction process. Any loss of lipid during extraction or variation in instrument response will affect both the endogenous analyte and the deuterated standard equally. By comparing the signal of the endogenous lipid to the known amount of the added standard, a precise and accurate quantification can be achieved.
Table 4: Properties of this compound as an Internal Standard
| Ideal Property | Characteristic of this compound |
| Chemically identical to the analyte. | Has the same glycerol and linoleic acid structure as the endogenous compound. |
| Behaves identically during extraction and chromatography. | Co-elutes with endogenous 1,2-Dilinoleoylglycerol (B27625) in liquid chromatography. |
| Distinguishable by the detector. | Easily resolved from the endogenous compound by mass spectrometry due to its +5 mass difference. |
| Does not occur naturally in the sample. | The d5 isotopologue is not naturally present in biological systems. |
Q & A
Q. What synthetic methodologies are recommended for preparing isotopically labeled 1,2-dilinoleoylglycerol-d5 with high deuterium incorporation?
To synthesize this compound, use deuterated glycerol precursors (e.g., glycerol-d5) and linoleic acid derivatives. Enzymatic esterification with lipases (e.g., Candida antarctica lipase B) ensures regioselective acylation at the sn-1 and sn-2 positions. Purify intermediates via silica gel chromatography and confirm deuterium incorporation (>98%) using NMR (¹H and ²H) and high-resolution mass spectrometry (HRMS) . Critical steps include:
- Precursor selection : Use glycerol-d5 with deuterium at positions 1,1,2,3,3 to minimize isotopic scrambling.
- Reaction optimization : Maintain anhydrous conditions to prevent hydrolysis of acyl intermediates.
- Validation : Compare retention times and fragmentation patterns with non-deuterated analogs via LC-MS .
Q. What analytical techniques are most suitable for quantifying this compound in lipidomic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is optimal. Key parameters:
- Chromatography : Reverse-phase C18 column (2.1 × 100 mm, 1.7 µm), gradient elution with acetonitrile/isopropanol (70:30) and 10 mM ammonium formate.
- Ionization : Electrospray ionization (ESI) in positive mode, monitoring [M+NH₄]⁺ ions (m/z 623.554 for deuterated species).
- Calibration : Use a 6-point curve (1–500 ng/mL) with rac-1-oleoyl-2-linoleoylglycerol-d5 as an internal standard .
| Parameter | LC-MS/MS | GC-MS |
|---|---|---|
| Sensitivity (LOD) | 0.1 ng/mL | 1.0 ng/mL |
| Isotopic Resolution | High (Δm/z > 5) | Moderate |
| Sample Throughput | 30 samples/day | 15 samples/day |
Q. How should this compound be stored to maintain stability in long-term studies?
Store at -86°C under inert argon or nitrogen to prevent oxidation. Aliquot into amber vials to limit light exposure. For transport, use dry ice (-78°C) and validate stability via periodic LC-MS analysis (e.g., every 6 months). Degradation products (e.g., free fatty acids) should not exceed 5% of total content .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic tracing of this compound in lipid signaling pathways?
Deuterium at non-labile positions (e.g., glycerol backbone) minimizes metabolic interference. Key considerations:
- Tracer design : Ensure deuterium is positioned away from ester bonds to avoid enzymatic cleavage biases.
- Pathway mapping : Use pulse-chase experiments with LC-MS/MS to track incorporation into diacylglycerol (DAG) pools and downstream phospholipids.
- Data correction : Normalize isotopic enrichment against natural abundance (0.015%) using parallel reaction monitoring (PRM) .
Q. What experimental strategies resolve isomeric impurities in this compound synthesized via non-regioselective routes?
Q. How should researchers address contradictions in deuterium distribution data between NMR and MS analyses?
Contradictions often arise from:
- Isotopic scrambling : Verify synthetic purity via ²H-NMR (δ 1.2–1.5 ppm for glycerol-d5).
- Ion suppression in MS : Use matrix-matched calibration and spike recovery tests (85–115% acceptable).
- Positional isomerism : Confirm acyl chain positions via tandem MS fragmentation (e.g., m/z 339.3 for linoleoyl fragments) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
